molecular formula C22H20N4O2 B2916505 5-ethyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923174-49-6

5-ethyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2916505
CAS No.: 923174-49-6
M. Wt: 372.428
InChI Key: IWUURFSVSQYJEX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a bicyclic core structure with a pyrazole ring fused to a pyridine ring. Its structural complexity and functional group diversity make it a candidate for pharmacological studies, particularly in kinase inhibition and receptor modulation .

Properties

IUPAC Name

5-ethyl-N-(3-methylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-3-25-13-18(21(27)23-16-9-7-8-15(2)12-16)20-19(14-25)22(28)26(24-20)17-10-5-4-6-11-17/h4-14H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUURFSVSQYJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-ketoesters, followed by further functionalization to introduce the desired substituents. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often using halogenated derivatives and strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenated derivatives, strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-ethyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs differ in substituents at positions 5 (alkyl/benzyl groups) and 7 (carboxamide aryl groups).

Compound Name Substituent (Position 5) Carboxamide Aryl Group (Position 7) Molecular Weight Melting Point (°C) Key Functional Differences
5-ethyl-N-(3-methylphenyl)-3-oxo-2-phenyl-... (Target) Ethyl 3-methylphenyl 387.43 Not reported Balanced lipophilicity, H-bonding
5-benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-... (CAS 923216-25-5) Benzyl 3-methylphenyl 449.50 Not reported Increased steric bulk
5-ethyl-N-(4-ethoxyphenyl)-3-oxo-2-phenyl-... (CAS 923682-25-1) Ethyl 4-ethoxyphenyl 417.46 Not reported Enhanced solubility (ethoxy group)
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-... (Compound 7f) Quinolin-3-yl Ethyl ester 410.42 248–251 Ester group reduces H-bonding

Key Observations :

  • Ethyl vs.
  • Carboxamide vs. Ester at Position 7 : The carboxamide in the target compound enables stronger hydrogen bonding compared to the ester group in Compound 7f, which may enhance target affinity .
Crystallographic and Hydrogen-Bonding Analysis
  • Target Compound : Predicted to form intermolecular N–H···O and C–H···O bonds via its carboxamide and ketone groups, stabilizing crystal packing .
  • Ethyl 7-methyl-3-oxo-5-phenyl-... () : Exhibits C–H···O bifurcated hydrogen bonds, creating chains along the c-axis. The dihedral angle between the thiazolo and benzene rings is 80.94°, suggesting similar torsional flexibility in pyrazolo analogs .

Biological Activity

5-ethyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide, also known by its CAS number 923174-59-8, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, focusing on its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4O2C_{22}H_{20}N_{4}O_{2}, with a molecular weight of 372.4 g/mol. The structure consists of a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H20N4O2
Molecular Weight372.4 g/mol
CAS Number923174-59-8

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

One of the primary mechanisms through which this compound exerts its biological effects is the inhibition of PARP enzymes. PARP plays a crucial role in DNA repair mechanisms. Research indicates that compounds similar to this compound can significantly enhance the radiosensitivity of tumor cells by inhibiting PARP activity. For instance, E7016, a related compound, demonstrated an 84% inhibition of PARP activity at a concentration of 3 μmol/L in vitro .

Antitumor Activity

The compound has shown promise in various cancer models due to its ability to enhance the efficacy of chemotherapeutic agents. In studies involving glioblastoma cells, it was observed that the inhibition of PARP led to increased sensitivity to radiation therapy . This suggests that compounds like this compound could be valuable in combination therapies for aggressive tumors.

Case Studies and Research Findings

  • In Vitro Studies : In cellular assays using human tumor cell lines such as HeLa and HCT116, derivatives of pyrazolo[4,3-c]pyridine exhibited significant antiproliferative effects. For example, compounds structurally related to 5-ethyl-N-(3-methylphenyl)-3-oxo demonstrated IC50 values in the low micromolar range against these cell lines .
  • In Vivo Studies : Animal models have further validated the antitumor potential of pyrazolo[4,3-c]pyridine derivatives. In vivo experiments indicated that these compounds could inhibit tumor growth effectively when used alongside conventional chemotherapy agents .

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